
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a pyrrolidine ring attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Starting Material: 2,5-dimethoxybenzaldehyde.
Reagent: A suitable amine, such as methylamine.
Catalyst: A reducing agent like sodium cyanoborohydride.
Solvent: An appropriate solvent like methanol or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various physiological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A synthetic psychedelic drug with similar structural features.
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): A potent hallucinogen with a similar phenethylamine backbone.
2,5-Dimethoxyamphetamine: A psychoactive compound with structural similarities.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-methylpyrrolidine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-14-8-4-5-12(14)11-9-10(15-2)6-7-13(11)16-3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChIキー |
IJKQMSYACZBDOL-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


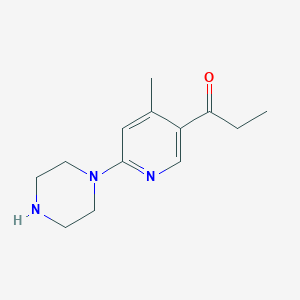
![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
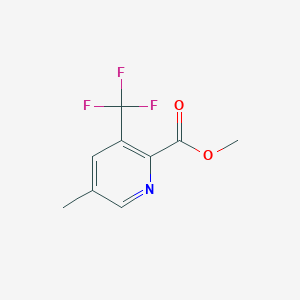
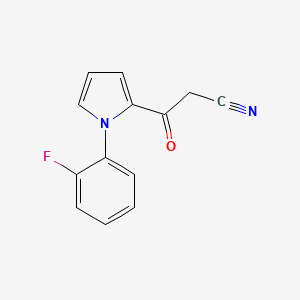
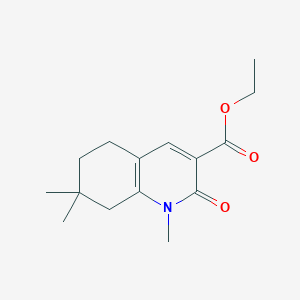
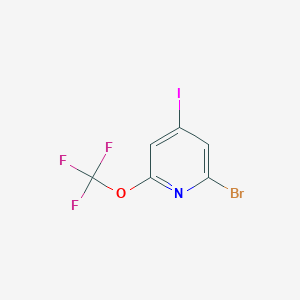
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)


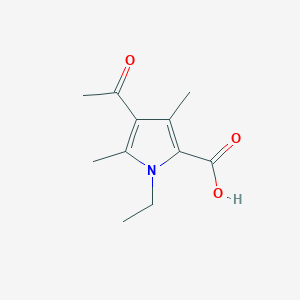
![2-Tosyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11795593.png)
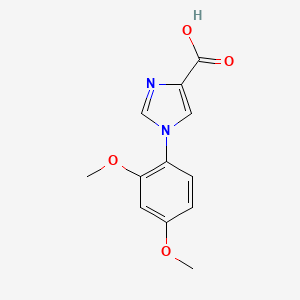

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11795629.png)
